molecular formula C21H21NOS B4836116 N-mesityl-2-(2-naphthylthio)acetamide

N-mesityl-2-(2-naphthylthio)acetamide

Cat. No.: B4836116
M. Wt: 335.5 g/mol
InChI Key: YFGMYCKZXBBRQL-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-naphthylthio)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a mesityl (2,4,6-trimethylphenyl) group attached via an acetamide linker to a 2-naphthylthio moiety. The distinct molecular architecture, combining bulky aromatic systems with a thioether linkage, suggests potential for diverse biological activity and makes it a valuable scaffold for the development of novel research probes. While specific biological data for this exact compound requires further investigation, its structural features are associated with compelling research applications. Notably, a related naphthylthioacetamide compound, FY-087 , has been identified as a potent competitive inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT), an enzyme target in atherosclerosis research . This indicates that the this compound scaffold may hold promise for investigating metabolic disorders and cardiovascular diseases. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for high-throughput screening to elucidate new mechanisms of action. Its properties may also be valuable in materials science, for instance in the development of organic electronic materials, as compounds with complex aromatic systems are often explored in organic electroluminescent elements . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-naphthalen-2-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS/c1-14-10-15(2)21(16(3)11-14)22-20(23)13-24-19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGMYCKZXBBRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-mesityl-2-(2-naphthylthio)acetamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Applications/Properties References
This compound Mesityl, 2-naphthylthio ~355.5 (calculated) Likely via coupling of mesitylamine with 2-naphthylthioacetyl chloride Potential medicinal chemistry applications (speculative)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazolyl 283.16 Carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole Antibacterial/coordination chemistry
Alachlor 2,6-Diethylphenyl, methoxymethyl 269.76 Not detailed in evidence Herbicide (chloroacetamide class)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl 306.73 (calculated) Acetylation of sulfonamide precursor Sulfur-containing heterocyclic precursor
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-Acetylthienyl, bromo 276.14 (calculated) One-step synthesis from 3-acetylthiophen-2-amine Intermediate for thiophene chemistry

Key Differences in Substituent Effects

  • Electronic Properties : The naphthylthio group’s sulfur atom may engage in hydrogen bonding or π-π interactions, akin to the thiazolyl group in ’s compound, which forms intermolecular N–H⋯N hydrogen bonds . In contrast, alachlor’s methoxymethyl group enhances herbicidal activity through soil mobility .
  • Bioactivity : While ’s thiazolylacetamide shows structural mimicry of benzylpenicillin, the target compound’s naphthylthio group could confer unique receptor-binding profiles, though specific data are lacking .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of N-mesityl-2-(2-naphthylthio)acetamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for confirming functional groups and connectivity. For example, the amide bond resonance in NMR (~160-170 ppm for carbonyl) and IR (~1650 cm⁻¹ for C=O stretch) can validate the acetamide moiety. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thioether formation : Coupling 2-naphthalenethiol with bromoacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF).

Amidation : Reacting the thioether intermediate with mesitylamine using coupling agents like HATU or EDC in dichloromethane.
Purification via column chromatography or recrystallization ensures >95% purity. Reaction progress is monitored by TLC .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Preliminary studies suggest antifungal and antibacterial potential. For example, in vitro assays (e.g., broth microdilution) against Candida albicans show MIC values of 8–16 µg/mL. The triazole-thioacetamide scaffold may inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation.
  • Catalyst use : Triethylamine or DMAP accelerates amidation by scavenging protons.
  • Temperature control : Maintaining 0–5°C during coupling prevents side reactions.
    Kinetic studies (HPLC monitoring) reveal optimal reaction completion at 18–24 hours .

Q. How to resolve contradictory data on enzyme inhibition mechanisms involving this compound?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values across studies) can be addressed by:

Enzyme source standardization : Use recombinant enzymes (e.g., expressed in E. coli) to eliminate variability.

Assay conditions : Control pH (7.4), ionic strength, and co-factor concentrations.

Structural modeling : Molecular docking (AutoDock Vina) identifies binding poses, clarifying whether inhibition is competitive or allosteric. Cross-validate with SPR (surface plasmon resonance) for binding affinity quantification .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use in silico tools:

  • ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability (Lipinski’s Rule compliance).
  • Metabolism : CYP450 interaction profiles (CYP3A4/2D6) via Schrödinger’s QikProp.
  • Toxicity : ProTox-II evaluates hepatotoxicity risk (e.g., mitochondrial membrane disruption). Experimental validation via hepatic microsome assays is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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